(1-(2-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone
CAS No.: 1251602-75-1
Cat. No.: VC4851577
Molecular Formula: C19H18ClN3O4S
Molecular Weight: 419.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251602-75-1 |
|---|---|
| Molecular Formula | C19H18ClN3O4S |
| Molecular Weight | 419.88 |
| IUPAC Name | [1-[(2-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C19H18ClN3O4S/c20-15-6-2-1-5-14(15)13-23-16-7-3-4-8-17(16)28(25,26)18(21-23)19(24)22-9-11-27-12-10-22/h1-8H,9-13H2 |
| Standard InChI Key | DTASPEXHDNYWHR-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl |
Introduction
(1-(2-chlorobenzyl)-4,4-dioxido-1H-benzo[e]134thiadiazin-3-yl)(morpholino)methanone is a synthetic organic molecule that belongs to the class of thiadiazine derivatives. This compound features a unique combination of functional groups, including a chlorobenzyl moiety and a morpholino group, which suggest potential biological activity and applications in medicinal chemistry. The molecular formula for this compound is with a molecular weight of approximately 419.88 g/mol.
Synthesis Pathways
The synthesis of (1-(2-chlorobenzyl)-4,4-dioxido-1H-benzo[e] thiadiazin-3-yl)(morpholino)methanone typically involves several steps:
-
Formation of Thiadiazine Core: The initial step usually involves the reaction of suitable precursors containing thiadiazine structures.
-
Introduction of Chlorobenzyl Moiety: Chlorobenzene derivatives are introduced to the reaction mixture under controlled conditions to form the chlorobenzyl substitution.
-
Addition of Morpholine: Morpholine is then reacted with the thiadiazine derivative to yield the final compound.
The reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in optimizing yield and purity.
Biological Activity and Research Findings
Research has indicated that thiadiazine derivatives exhibit a range of biological activities:
-
Antimicrobial Activity: Compounds similar to (1-(2-chlorobenzyl)-4,4-dioxido-1H-benzo[e] thiadiazin-3-yl)(morpholino)methanone have shown promising results against various pathogens.
-
Anti-inflammatory Properties: Studies have demonstrated that certain thiadiazine derivatives can reduce inflammation in vivo, suggesting potential therapeutic applications in inflammatory diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume